Cas no 942319-05-3 (5-chloro-2-(trifluoromethyl)phenylmethanamine)
5-chloro-2-(trifluoromethyl)phenylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-2-(trifluoromethyl)benzylamine
- 5-Chloro-2-(trifluoromethyl)benzenemethanamine
- (5-chloro-2-(trifluoromethyl)phenyl)methanamine
- 5-chloro-2-(trifluoromethyl)phenylmethanamine
-
- MDL: MFCD09832359
- Inchi: 1S/C8H7ClF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H,4,13H2
- InChI Key: CTDODRLKRDGBNQ-UHFFFAOYSA-N
- SMILES: C1(CN)=CC(Cl)=CC=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 212.7±35.0 °C at 760 mmHg
- Flash Point: 82.5±25.9 °C
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
5-chloro-2-(trifluoromethyl)phenylmethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-chloro-2-(trifluoromethyl)phenylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC303095-1g |
5-Chloro-2-(trifluoromethyl)benzylamine |
942319-05-3 | 95% | 1g |
£62.00 | 2024-05-24 | |
| abcr | AB264448-1 g |
5-Chloro-2-(trifluoromethyl)benzylamine; . |
942319-05-3 | 1g |
€150.40 | 2023-04-26 | ||
| Alichem | A012000164-250mg |
5-Chloro-2-(trifluoromethyl)benzylamine |
942319-05-3 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A012000164-500mg |
5-Chloro-2-(trifluoromethyl)benzylamine |
942319-05-3 | 97% | 500mg |
$815.00 | 2023-08-31 | |
| Alichem | A012000164-1g |
5-Chloro-2-(trifluoromethyl)benzylamine |
942319-05-3 | 97% | 1g |
$1579.40 | 2023-08-31 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222976-1g |
(5-Chloro-2-(trifluoromethyl)phenyl)methanamine |
942319-05-3 | 95+% | 1g |
¥721.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222976-5g |
(5-Chloro-2-(trifluoromethyl)phenyl)methanamine |
942319-05-3 | 95+% | 5g |
¥2163.0 | 2024-04-17 | |
| Enamine | EN300-8164929-0.1g |
[5-chloro-2-(trifluoromethyl)phenyl]methanamine |
942319-05-3 | 95.0% | 0.1g |
$70.0 | 2025-02-21 | |
| Enamine | EN300-8164929-0.25g |
[5-chloro-2-(trifluoromethyl)phenyl]methanamine |
942319-05-3 | 95.0% | 0.25g |
$73.0 | 2025-02-21 | |
| Enamine | EN300-8164929-0.5g |
[5-chloro-2-(trifluoromethyl)phenyl]methanamine |
942319-05-3 | 95.0% | 0.5g |
$77.0 | 2025-02-21 |
5-chloro-2-(trifluoromethyl)phenylmethanamine Suppliers
5-chloro-2-(trifluoromethyl)phenylmethanamine Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 5-chloro-2-(trifluoromethyl)phenylmethanamine
Comprehensive Overview of 5-Chloro-2-(trifluoromethyl)phenylmethanamine (CAS No. 942319-05-3): Properties, Applications, and Industry Insights
5-Chloro-2-(trifluoromethyl)phenylmethanamine (CAS No. 942319-05-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a chloro-substituted phenyl ring with a trifluoromethyl group and an amine functionality, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in developing novel crop protection agents and small-molecule therapeutics, aligning with the growing demand for sustainable agriculture and precision medicine solutions.
The compound's physicochemical properties contribute to its industrial relevance. With a molecular weight of 209.59 g/mol and moderate lipophilicity (LogP ~2.3), 5-chloro-2-(trifluoromethyl)phenylmethanamine exhibits optimal membrane permeability for biological applications. Its electron-withdrawing trifluoromethyl group enhances metabolic stability—a key consideration in drug design—while the primary amine allows for diverse derivatization. These characteristics explain its frequent appearance in patent literature related to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, addressing current research priorities in oncology and CNS disorders.
From a synthetic chemistry perspective, CAS 942319-05-3 serves as a valuable building block for constructing complex architectures. The ortho-substitution pattern (chloro and trifluoromethyl groups) creates steric and electronic effects that influence reaction pathways—a phenomenon leveraged in transition-metal-catalyzed couplings and reductive aminations. Manufacturers have developed scalable routes involving Buchwald-Hartwig amination or nitro reduction of precursor halides, with process optimization focusing on green chemistry principles to reduce environmental impact, a major concern for modern chemical enterprises.
Analytical characterization of 5-chloro-2-(trifluoromethyl)phenylmethanamine typically employs HPLC-UV (retention time ~6.2 minutes under reversed-phase conditions) and GC-MS (characteristic m/z 210 [M+H]+). The 19F NMR spectrum shows a distinctive singlet near -60 ppm, while 1H NMR displays aromatic protons as a complex multiplet (δ 7.4-7.8 ppm) and an amine proton exchangeable with D2O. Such detailed spectral data facilitates quality control in production batches, particularly for GMP-grade material destined for pharmaceutical applications where impurity profiles are strictly regulated.
Emerging applications of this compound intersect with several biotechnology trends. Its structural motif appears in proteolysis-targeting chimeras (PROTACs)—a revolutionary therapeutic modality—and covalent inhibitor scaffolds designed for targeted protein degradation. Furthermore, the agrochemical sector utilizes derivatives as systemic acquired resistance (SAR) inducers in crops, aligning with the global shift toward low-pesticide-input farming. These developments position 942319-05-3 as a compound of significant commercial potential, with market analysts projecting increased demand from contract research organizations and specialty chemical suppliers.
Storage and handling recommendations for 5-chloro-2-(trifluoromethyl)phenylmethanamine emphasize protection from moisture (desiccated at 2-8°C) due to the amine group's hygroscopicity. While not classified as hazardous under standard protocols, appropriate engineering controls (fume hoods) are advised during laboratory use. The compound's thermal stability (decomposition >200°C per DSC analysis) ensures safe transportation under ambient conditions, facilitating global supply chain integration—an essential factor for multinational fine chemical distributors serving diverse regional markets.
Recent patent analyses reveal innovative applications of CAS 942319-05-3 derivatives in fluorescent probes for biological imaging and metal-organic frameworks (MOFs) for gas storage. The trifluoromethyl group's unique properties enhance these materials' performance, demonstrating how this chemical scaffold bridges traditional organic chemistry with cutting-edge materials science. Such interdisciplinary applications underscore why research institutions increasingly include this compound in their high-throughput screening libraries, particularly for projects involving structure-activity relationship (SAR) optimization.
From a regulatory standpoint, 5-chloro-2-(trifluoromethyl)phenylmethanamine currently falls outside major chemical control lists, though manufacturers should monitor evolving REACH and TSCA regulations concerning fluorinated compounds. The absence of mutagenic alerts in computational toxicology assessments (e.g., DEREK Nexus predictions) suggests favorable safety profiles for derived substances—a critical consideration for product development teams conducting preliminary risk assessments during early-stage R&D.
The commercial landscape for 942319-05-3 features both bulk suppliers offering kilogram-scale quantities and custom synthesis providers specializing in tailored derivatives. Pricing trends reflect typical multigram-scale costs of $120-250/g for research quantities, with discounts available for process development partnerships. Market intelligence suggests growing interest from biopharma companies exploring its use in fragment-based drug discovery, particularly for challenging targets like protein-protein interactions where its balanced polarity and three-dimensional character offer strategic advantages.
Future research directions likely involve exploiting the compound's hydrogen-bonding capacity and fluorine-specific interactions in medicinal chemistry. The amine group's potential for forming pharmacophore points makes it valuable for designing allosteric modulators, while the aromatic chloro substituent could facilitate halogen bonding in molecular recognition. As AI-driven drug design platforms incorporate more sophisticated fluorine parameters, demand for well-characterized building blocks like 5-chloro-2-(trifluoromethyl)phenylmethanamine will undoubtedly rise, cementing its status as a high-value chemical entity in contemporary research.
942319-05-3 (5-chloro-2-(trifluoromethyl)phenylmethanamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)